molecular formula C21H18N2O3 B5835842 4-(1,3-dioxoisoindol-2-yl)-N,N-bis(prop-2-enyl)benzamide

4-(1,3-dioxoisoindol-2-yl)-N,N-bis(prop-2-enyl)benzamide

Cat. No.: B5835842
M. Wt: 346.4 g/mol
InChI Key: NUTRHPAZWXAZKY-UHFFFAOYSA-N
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Description

4-(1,3-dioxoisoindol-2-yl)-N,N-bis(prop-2-enyl)benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide core substituted with a 1,3-dioxoisoindol-2-yl group and two prop-2-enyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dioxoisoindol-2-yl)-N,N-bis(prop-2-enyl)benzamide typically involves multiple steps, starting with the preparation of the 1,3-dioxoisoindol-2-yl intermediate. This intermediate is then reacted with a benzamide derivative under specific conditions to introduce the prop-2-enyl groups. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product. Additionally, purification techniques like recrystallization, chromatography, and distillation are employed to isolate the desired compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-dioxoisoindol-2-yl)-N,N-bis(prop-2-enyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium, copper complexes

    Solvents: Dichloromethane, toluene

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-(1,3-dioxoisoindol-2-yl)-N,N-bis(prop-2-enyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique structure and biological activity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(1,3-dioxoisoindol-2-yl)-N,N-bis(prop-2-enyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-dioxoisoindol-2-yl)-N-(4-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)acetamide
  • prop-2-enyl 2-(1,3-dioxoisoindol-2-yl)acetate
  • 2-[3-[[5-[5-[3-(1,3-Dioxoisoindol-2-yl)propylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]propyl]isoindole-1,3-dione

Uniqueness

4-(1,3-dioxoisoindol-2-yl)-N,N-bis(prop-2-enyl)benzamide is unique due to its specific substitution pattern and the presence of both the 1,3-dioxoisoindol-2-yl and prop-2-enyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential biological activity further distinguish it from similar compounds.

Properties

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-N,N-bis(prop-2-enyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-3-13-22(14-4-2)19(24)15-9-11-16(12-10-15)23-20(25)17-7-5-6-8-18(17)21(23)26/h3-12H,1-2,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUTRHPAZWXAZKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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